4-[4-cyano-5-(morpholin-4-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
Description
4-[4-cyano-5-(morpholin-4-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a synthetic small molecule characterized by a 1,3-oxazole core substituted with a cyano group at position 4 and a morpholine moiety at position 3. The oxazole ring is further linked to a benzene-sulfonamide group, where the sulfonamide is diethylated. The compound’s design aligns with trends in kinase inhibitor development, where sulfonamides and heterocycles are common pharmacophores .
Properties
IUPAC Name |
4-(4-cyano-5-morpholin-4-yl-1,3-oxazol-2-yl)-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-22(4-2)27(23,24)15-7-5-14(6-8-15)17-20-16(13-19)18(26-17)21-9-11-25-12-10-21/h5-8H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOOTRRSSBRASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-cyano-5-(morpholin-4-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of a benzene sulfonamide derivative with a morpholine derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The process may also require heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-cyano-5-(morpholin-4-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, compounds similar to 4-[4-cyano-5-(morpholin-4-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide have shown promising results in inhibiting cancer cell proliferation.
Case Study: Inhibition of Colorectal Cancer Cells
A related sulfonamide compound demonstrated significant inhibition of Wnt-dependent transcription and reduced proliferation of SW480 and HCT116 cancer cells, with IC50 values of 2 μM and 0.12 μM respectively. This suggests that modifications in the sulfonamide structure can lead to enhanced anticancer efficacy .
Antiparasitic Activity
The compound's structural attributes make it a candidate for antiparasitic drug development. Research has indicated that derivatives containing morpholine and cyano groups exhibit activity against parasitic infections such as leishmaniasis.
Case Study: Leishmania amazonensis
In vitro studies have shown that compounds with similar structures effectively target the promastigote form of Leishmania amazonensis, suggesting their potential as therapeutic agents against this parasite .
Pharmacodynamics and Mechanism of Action
Understanding the pharmacodynamics of this compound is crucial for its development as a therapeutic agent. Interaction studies reveal that the compound may act on specific biological pathways involved in cell proliferation and survival.
Table: Summary of Biological Activities
| Activity Type | Related Compound | IC50 Value (μM) | Target Organism/Cell Type |
|---|---|---|---|
| Anticancer | Compound 25 | 0.12 | SW480, HCT116 |
| Antiparasitic | Similar Derivative | Not specified | Leishmania amazonensis |
| General Inhibition | Various | Varies | Cancer cells |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions, including cyclization and substitution processes. Modifications to the core structure can significantly influence its biological activity.
Synthesis Pathway Example
- Starting Materials : Appropriate benzene derivatives.
- Reagents : Use of catalysts like manganese (III) acetate for cyclization.
- Final Product : Purification through chromatography.
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(morpholin-4-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3-oxazole sulfonamide derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on molecular properties, substituent effects, and inferred bioactivity.
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous compounds. †Predicted using fragment-based methods.
Key Observations :
Substituent Effects on Lipophilicity: The target compound’s diethyl sulfonamide likely increases logP compared to dimethyl analogs (e.g., logP 2.85 in vs. Replacement of morpholine with phenylethylamino (as in ) lowers logP due to the aromatic group’s hydrophobicity, whereas morpholine’s oxygen atoms may improve solubility via hydrogen bonding .
In contrast, D434-0648’s piperidine sulfonyl group might target proteases or GPCRs due to its bulkier, charged nature . Compounds with oxadiazole cores (e.g., ) often exhibit varied bioactivity, such as antimicrobial or anti-inflammatory effects, depending on substituents .
Synthetic Accessibility: The target compound’s synthesis likely involves cyclization of a β-ketonitrile precursor with morpholine, followed by sulfonylation—a route analogous to methods described for 1,3-oxazole derivatives in . In contrast, D434-0593 requires additional steps to introduce the ethylamino spacer .
Biological Activity
4-[4-cyano-5-(morpholin-4-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, an oxazole ring, and a cyano moiety, which contribute to its biological properties. The presence of the morpholine ring enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular responses.
Pharmacological Applications
Research indicates that this compound exhibits potential in several areas:
- Antitumor Activity : Preliminary studies suggest that this compound can inhibit the growth of cancer cells. For example, compounds with similar structures have shown efficacy against lung cancer cell lines such as A549 and HCC827, with IC50 values indicating significant cytotoxicity .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity, suggesting that this compound could be explored for developing new antibiotics .
- Endothelin Receptor Antagonism : Structural analogs have been studied as endothelin-A receptor antagonists, showing improved potency and metabolic stability when substituted with oxazole rings .
Case Studies
Several studies have evaluated the biological activity of related compounds:
-
Antitumor Efficacy : In vitro assays using cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating effective inhibition of tumor growth . For instance:
- A549 Cell Line : IC50 = 6.75 μM in 2D assays.
- HCC827 Cell Line : IC50 = 6.26 μM in 2D assays.
- Metabolic Stability : The incorporation of oxazole rings into sulfonamide structures has been linked to enhanced metabolic stability and potency against specific targets .
Data Table of Biological Activity
| Compound Name | IC50 (μM) | Target | Activity Type |
|---|---|---|---|
| This compound | 6.75 | A549 | Antitumor |
| Similar Oxazole Derivative | 0.2 | Endothelin-A Receptor | Antagonist |
| Benzimidazole Analogue | 3.11 | MRC-5 (Normal Fibroblast) | Cytotoxic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
